Sjg-136

概要

説明

準備方法

SJG-136の合成には、ピロロベンゾジアゼピン二量体の形成が含まれます。 合成経路には、通常、2つのDNAアルキル化サブユニットを不活性なプロパンジオキシテザーを介してカップリングすることが含まれます . 合成に使用される反応条件および特定の試薬は、DNAの反対鎖上のグアニン残基を選択的に架橋することを目的として設計されています . This compoundの工業生産方法は広く文書化されていませんが、合成は、実験室環境で使用されているものと同様の原理に従う可能性があります。

化学反応の分析

SJG-136は、主にDNAとの相互作用に焦点を当てた、いくつかのタイプの化学反応を起こします。 この化合物は、DNAの反対鎖上の2つのN-2グアニン位置間に鎖間架橋を形成します . これらの架橋は、窒素マスタードなどの従来の架橋剤によって生成される架橋と比較して、迅速に形成され、より長く持続します . これらの反応から形成される主な生成物は、DNA複製と転写を阻害して細胞死につながるDNA付加体です .

科学研究アプリケーション

This compoundは、その抗腫瘍活性について広く研究されてきました。 この化合物は、ヒト腫瘍異種移植片を含む、さまざまなin vitroおよびin vivoモデルで有効性を示しています . この化合物は、国立がん研究所の抗がん剤スクリーニングで試験されており、さまざまな癌細胞株に対して強力な活性を示しています . さらに、this compoundは、進行固形腫瘍患者の安全性、忍容性、薬物動態について、第I相臨床試験で評価されてきました . この化合物の安定したDNA架橋を形成する能力は、癌研究および潜在的な治療用途において貴重なツールとなります .

科学的研究の応用

SJG-136 has been extensively studied for its antitumor activity. It has shown efficacy in various in vitro and in vivo models, including human tumor xenografts . The compound has been tested in the National Cancer Institute’s anticancer drug screen and has demonstrated potent activity across a wide range of cancer cell lines . Additionally, this compound has been evaluated in phase I clinical trials for its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors . The compound’s ability to form stable DNA cross-links makes it a valuable tool in cancer research and potential therapeutic applications .

作用機序

SJG-136は、DNAのマイナーグルーブに結合し、反対鎖上のグアニン残基間に鎖間架橋を形成することによって効果を発揮します . この架橋は、DNA複製と転写を阻害し、細胞死につながります . この化合物のユニークな作用機序には、プリン-GATC-ピリミジン配列への結合の好みが含まれ、これは他のDNA結合剤とは異なります . これらの架橋は、従来の薬剤と比較して持続するため、独自の強力な抗腫瘍活性を示唆しています .

類似の化合物との比較

This compoundは、DNAのマイナーグルーブに安定した鎖間架橋を形成する能力においてユニークです。 類似の化合物には、アントラマイシンなどの他のピロロベンゾジアゼピン二量体があり、これもDNAのマイナーグルーブに結合しますが、モノアルキル化生成物を形成します . 国立がん研究所の60細胞株スクリーニングで試験された60,000以上の化合物と比較して、this compoundの異なる活性パターンは、この化合物が独自の作用機序を持っていることを示唆しています . 他の類似の化合物には、強力な細胞毒性を示すDNA相互作用剤であるアドゼレシンとビゼレシンがあります .

類似化合物との比較

SJG-136 is unique in its ability to form stable interstrand cross-links in the minor groove of DNA. Similar compounds include other pyrrolobenzodiazepine dimers, such as anthramycin, which also bind to the minor groove of DNA but form monoalkylation products . The distinct pattern of activity for this compound, compared to over 60,000 compounds tested in the National Cancer Institute’s 60 cell line screen, suggests that it possesses a unique mechanism of action . Other similar compounds include adozelesin and bizelesin, which are DNA-interacting agents with potent cytotoxicity .

生物活性

SJG-136 (NSC 694501) is a novel pyrrolobenzodiazepine dimer designed to selectively bind to DNA in the minor groove, specifically targeting guanine-rich sequences. This compound has shown significant potential as an anticancer agent due to its unique mechanism of action and ability to form DNA interstrand cross-links, which are more resistant to repair by cellular mechanisms compared to those formed by traditional chemotherapeutics.

This compound operates by forming covalent bonds with guanine residues on opposite strands of DNA, which results in interstrand cross-links. These cross-links impede DNA replication and transcription, ultimately leading to cell death. The binding affinity for specific DNA sequences, particularly those containing GATC motifs, enhances its selectivity and efficacy against cancer cells .

In Vitro Studies

In the National Cancer Institute's (NCI) 60 cell line screen, this compound exhibited potent cytotoxicity across various cancer cell lines, achieving 50% growth inhibition at concentrations ranging from 0.14 to 320 nmol/L, with a mean effective concentration of 7.4 nmol/L . Notably, sensitive cell lines demonstrated complete growth inhibition at concentrations as low as 0.83 nmol/L.

In Vivo Studies

In animal models, this compound has demonstrated significant antitumor activity. For instance:

- Xenograft Models : In athymic mice bearing various xenografts (including glioma and melanoma), treatment with this compound resulted in tumor growth delays ranging from 32% to 575% , with several mice achieving tumor-free status .

- Dose Administration : The most effective administration schedule was found to be intravenous bolus for five consecutive days, with a maximum tolerated dose (MTD) identified at approximately 120 μg/kg/day .

Pharmacokinetics and Toxicity

A Phase I clinical trial assessed the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in patients with advanced solid tumors. The MTD was determined to be 45 μg/m² every 21 days. Notable toxicities included vascular leak syndrome and liver toxicity, but there was no significant myelosuppression observed .

Summary of Clinical Findings

| Study Phase | Maximum Tolerated Dose (MTD) | Observed Toxicities | Key Findings |

|---|---|---|---|

| Phase I | 45 μg/m² every 21 days | Vascular leak syndrome, liver toxicity | Effective in solid tumors; no myelosuppression |

| Phase II | Ongoing trials | Managed with supportive care | Further exploring combination therapies |

Efficacy in Specific Tumor Types

- Ovarian Cancer : In models resistant to cisplatin, this compound showed marked antitumor activity, suggesting potential for use in platinum-resistant ovarian cancer patients .

- Colon Carcinoma : Significant growth inhibition was also noted in LS174T xenografts, where DNA interstrand cross-links were detectable using the comet assay shortly after administration .

Comparative Analysis with Other Agents

This compound's unique mechanism differentiates it from conventional agents like platinum-based drugs. While both types form DNA cross-links, this compound's adducts are more stable and less prone to recognition and repair by cellular mechanisms, potentially leading to improved therapeutic outcomes in resistant tumor types .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of SJG-136 as a DNA crosslinker, and how does it differ from classical alkylating agents?

this compound induces DNA interstrand crosslinks (ICLs) by bridging guanine residues in opposing DNA strands via its pyrrolobenzodiazepine (PBD) dimer structure . Unlike classical alkylators (e.g., nitrogen mustards), which form monoadducts or intra-strand crosslinks, this compound's bifunctional binding disrupts DNA replication and transcription more effectively. To validate this mechanism:

- Use in vitro plasmid nicking assays (e.g., pBR322 DNA) to quantify crosslinking efficiency (XL50 = 45 nM) .

- Employ molecular docking simulations to map binding sites and compare with known alkylators like bendamustine .

Q. How to design in vitro experiments to assess this compound’s cytotoxicity across cancer cell lines?

- Cell line selection : Use panels with varying DNA repair capacities (e.g., BRCA-deficient vs. proficient lines) to study synthetic lethality.

- Dosage optimization : Perform dose-response assays (e.g., 0.1–100 µM) with 72-hour incubation, using MTT or clonogenic survival assays .

- Controls : Include untreated cells and positive controls (e.g., cisplatin). Document IC50 values and statistical significance (p < 0.05) via nonlinear regression .

Q. What methodologies are recommended to quantify this compound’s DNA crosslinking efficiency?

- Gel electrophoresis : Analyze pBR322 DNA migration patterns post-treatment; crosslinked DNA resists denaturation and migrates slower .

- Mass spectrometry : Identify adduct formation using LC-MS/MS with isotopically labeled SJG-135.

- Comet assay : Measure DNA damage in single cells under alkaline conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data between in vitro and in vivo models?

- Pharmacokinetic analysis : Measure plasma/tissue drug levels via HPLC to assess bioavailability discrepancies .

- Tumor microenvironment (TME) factors : Evaluate hypoxia, pH, and stromal interactions using 3D spheroid models or PDX systems.

- Data normalization : Apply mixed-effects models to account for inter-animal variability in xenograft studies .

Q. What strategies mitigate this compound resistance in DNA repair-proficient cancers?

- Combination therapies : Co-administer PARP inhibitors (e.g., olaparib) to exploit synthetic lethality in homologous recombination repair (HRR)-competent cells .

- Epigenetic modulation : Test hypomethylating agents (e.g., azacitidine) to reactivate tumor suppressor genes silenced in resistant clones.

- CRISPR screening : Identify resistance-linked genes (e.g., FANCD2, ERCC1) via genome-wide knockout libraries .

Q. How to optimize this compound’s therapeutic window while minimizing off-target toxicity?

- Prodrug engineering : Develop hypoxia-activated prodrugs targeting tumor-specific redox conditions .

- Toxicogenomics : Use RNA-seq to compare gene expression profiles in healthy vs. tumor tissues post-treatment.

- Dosing schedules : Test metronomic dosing (frequent, low doses) to reduce peak plasma concentrations .

Q. What computational tools are effective for predicting this compound’s interactions with novel DNA targets?

- Molecular dynamics (MD) simulations : Model DNA duplex stability after this compound adduction using AMBER or GROMACS.

- QSAR modeling : Corlate structural modifications (e.g., PBD linker length) with crosslinking efficacy .

- Machine learning : Train classifiers on existing alkylator datasets to predict toxicity profiles .

Q. Methodological Considerations

Q. How to validate this compound’s purity and stability in experimental settings?

- Analytical chromatography : Use HPLC with UV/Vis detection (λ = 254 nm) and compare retention times to reference standards .

- Stability testing : Store this compound in amber vials at −80°C; perform accelerated degradation studies under varying pH/temperature .

Q. What statistical approaches are robust for analyzing this compound’s synergistic effects in combination therapies?

- Chou-Talalay method : Calculate combination indices (CI < 1 indicates synergy) using CompuSyn software.

- Bliss independence model : Quantify excess over additive effects via bootstrapping .

Q. How to address reproducibility challenges in this compound studies?

- Open protocols : Share detailed experimental workflows (e.g., buffer compositions, incubation times) in supplementary materials .

- Inter-lab validation : Collaborate with independent groups to replicate key findings using blinded samples .

Q. Data Presentation Standards

- Tables/Figures : Include dose-response curves, survival plots, and crosslinking efficiency metrics. Avoid duplicating data in text and visuals .

- Ethical reporting : Disclose conflicts of interest and funding sources per ICMJE guidelines .

特性

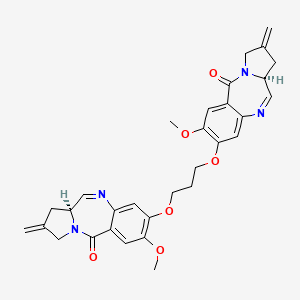

IUPAC Name |

(6aS)-3-[3-[[(6aS)-2-methoxy-8-methylidene-11-oxo-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-8-methylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N4O6/c1-18-8-20-14-32-24-12-28(26(38-3)10-22(24)30(36)34(20)16-18)40-6-5-7-41-29-13-25-23(11-27(29)39-4)31(37)35-17-19(2)9-21(35)15-33-25/h10-15,20-21H,1-2,5-9,16-17H2,3-4H3/t20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZVMMQNDHPRQD-SFTDATJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N3CC(=C)CC3C=N2)OCCCOC4=C(C=C5C(=C4)N=CC6CC(=C)CN6C5=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=O)N3CC(=C)C[C@H]3C=N2)OCCCOC4=C(C=C5C(=C4)N=C[C@@H]6CC(=C)CN6C5=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177864 | |

| Record name | SJG 136 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232931-57-6 | |

| Record name | SJG 136 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=232931-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SJG 136 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0232931576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SJG-136 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11965 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SJG 136 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SJG-136 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT0ZQ64X1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。